molecular formula C27H27NO6 B15106547 (4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B15106547
M. Wt: 461.5 g/mol
InChI Key: QPWCNEQRTOTNGM-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a furan ring, a hydroxy group, a methoxypropyl chain, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the furan ring, the introduction of the hydroxy group, and the attachment of the methoxypropyl and benzoyl groups. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxypropyl Chain: This can be done through alkylation reactions using methoxypropyl halides in the presence of a base.

    Attachment of the Benzoyl Group: This step may involve acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Methoxypropyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one
  • 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of the furan ring, hydroxy group, methoxypropyl chain, and benzoyl group in 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H27NO6/c1-18-6-3-7-19(16-18)17-34-21-11-9-20(10-12-21)25(29)23-24(22-8-4-15-33-22)28(13-5-14-32-2)27(31)26(23)30/h3-4,6-12,15-16,24,29H,5,13-14,17H2,1-2H3/b25-23+

InChI Key

QPWCNEQRTOTNGM-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC=CO4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.